tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxymethyl group, and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic ester to form carbon-carbon bonds with halides.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Biology: Researchers use this compound to study various biological processes and to develop new drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, affecting their function and activity. This property makes it useful in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound has a pyrazolyl group instead of a phenoxymethyl group, which can lead to different reactivity and applications.
tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenylsulfonyl]tetrahydro-2H-pyran-4-carboxylate:
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
IUPAC Name |
tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-14-12-17(13-15-25)16-27-19-10-8-18(9-11-19)24-29-22(4,5)23(6,7)30-24/h8-11,17H,12-16H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHLBDDCJBXAMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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